molecular formula C23H25N3O4S2 B12508501 N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylbenzenesulfonyl)piperidine-2-carboxamide

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylbenzenesulfonyl)piperidine-2-carboxamide

Cat. No.: B12508501
M. Wt: 471.6 g/mol
InChI Key: OXQNLLVUVDAEHC-UHFFFAOYSA-N
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Description

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylbenzenesulfonyl)piperidine-2-carboxamide is a complex organic compound that features a thiazole ring, a piperidine ring, and various substituents. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylbenzenesulfonyl)piperidine-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylbenzenesulfonyl)piperidine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylbenzenesulfonyl)piperidine-2-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylbenzenesulfonyl)piperidine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C23H25N3O4S2

Molecular Weight

471.6 g/mol

IUPAC Name

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-2-carboxamide

InChI

InChI=1S/C23H25N3O4S2/c1-16-6-12-19(13-7-16)32(28,29)26-14-4-3-5-21(26)22(27)25-23-24-20(15-31-23)17-8-10-18(30-2)11-9-17/h6-13,15,21H,3-5,14H2,1-2H3,(H,24,25,27)

InChI Key

OXQNLLVUVDAEHC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)OC

Origin of Product

United States

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